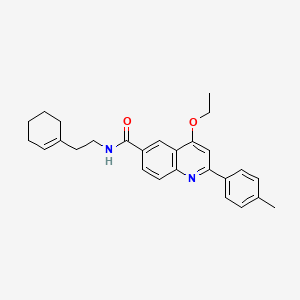
2-(4-Bromo-2-chlorophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-chlorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 . It is used for proteomics research .
Molecular Structure Analysis
The linear formula of this compound is C10H10BrClO3 . The structure includes a butanoic acid group attached to a bromo-chlorophenoxy group.Physical And Chemical Properties Analysis
This compound is a solid compound . As mentioned earlier, it has a molecular weight of 293.54 and a molecular formula of C10H10BrClO3 .Aplicaciones Científicas De Investigación
Optical Gating of Photosensitive Synthetic Ion Channels
In materials science, the compound's derivatives, specifically focusing on the structural alteration for photolabile protecting groups, have been utilized to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application is significant for the controlled release, sensing, and information processing, where the optical manipulation of ion transport through channels offers innovative functionalities in nanofluidic technologies (Ali et al., 2012).
Environmental Toxicology and Mutagenicity
In the realm of environmental toxicology, derivatives of 2-(4-Bromo-2-chlorophenoxy)butanoic acid have been explored for their mutagenic properties. For instance, the formation of reactive intermediates from related chloro- and methylthio- butanoic acids and their potential association with mutagenicity highlight the importance of understanding chemical interactions and transformations in biological systems for environmental health (Jolivette et al., 1998).
Synthesis and Chiral Applications
Chemical synthesis leveraging the structural backbone of this compound for creating enantiomerically pure compounds showcases its utility in producing specific chiral molecules. Such synthetic routes are pivotal in drug development and the creation of substances with high specificity and activity, illustrating the compound's versatility in synthetic organic chemistry (Ammazzalorso et al., 2004).
Analytical Chemistry and Environmental Monitoring
The development of sensitive and selective methods for the quantitation of chlorophenoxy acid herbicides, including derivatives of this compound, is crucial for environmental monitoring and regulatory compliance. These methodologies enable the detection and quantification of trace levels of pesticides in various matrices, aiding in the assessment of environmental pollution and the evaluation of its potential risks to human health and ecosystems (Wintersteiger et al., 1999).
Catalytic Abatement of Environmental Pollutants
Research on the catalytic degradation of toxic environmental pollutants, including chlorophenoxy acids, using nanocomposites, underscores the compound's relevance in environmental remediation. Such studies provide insights into the mechanisms of pollutant degradation and the development of efficient catalysts for purifying water contaminated with hazardous substances (Nair & Kurian, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDVFPWDLGHWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

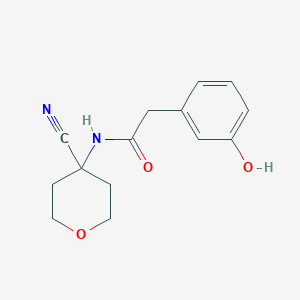
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2840735.png)
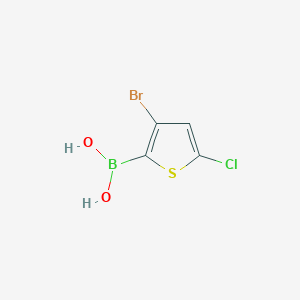

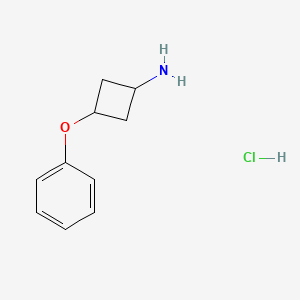
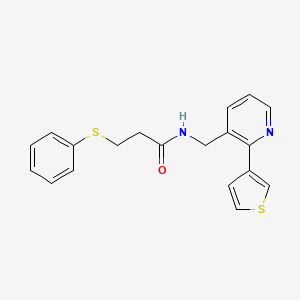
![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2840742.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2840743.png)
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)

![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840748.png)
![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)
